molecular formula C16H20ClN3O2S B7077307 N-[[1-(6-chloroquinolin-4-yl)piperidin-3-yl]methyl]methanesulfonamide

N-[[1-(6-chloroquinolin-4-yl)piperidin-3-yl]methyl]methanesulfonamide

Cat. No.: B7077307
M. Wt: 353.9 g/mol
InChI Key: FHFXHYVYNSRKRX-UHFFFAOYSA-N
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Description

N-[[1-(6-chloroquinolin-4-yl)piperidin-3-yl]methyl]methanesulfonamide is a synthetic organic compound that features a quinoline moiety, a piperidine ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(6-chloroquinolin-4-yl)piperidin-3-yl]methyl]methanesulfonamide typically involves multiple steps:

    Formation of the Quinoline Derivative: The starting material, 6-chloroquinoline, is synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Piperidine Ring Formation: The quinoline derivative is then reacted with piperidine under basic conditions to form the 1-(6-chloroquinolin-4-yl)piperidine intermediate.

    Methanesulfonamide Introduction: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The quinoline moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon, which can reduce the quinoline ring to a tetrahydroquinoline derivative.

    Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles (e.g., amines, thiols) under nucleophilic aromatic substitution conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride, various nucleophiles (amines, thiols).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Aminoquinoline, thioquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[[1-(6-chloroquinolin-4-yl)piperidin-3-yl]methyl]methanesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, this compound has shown promise as an antimicrobial agent. Its ability to inhibit the growth of various bacterial and fungal strains makes it a candidate for further development in the field of infectious diseases.

Medicine

In medicine, the compound’s antimalarial properties are of particular interest. The quinoline moiety is known for its activity against Plasmodium species, the causative agents of malaria. Research is ongoing to optimize its efficacy and reduce potential side effects.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable intermediate in the synthesis of various bioactive compounds.

Mechanism of Action

The mechanism by which N-[[1-(6-chloroquinolin-4-yl)piperidin-3-yl]methyl]methanesulfonamide exerts its effects involves the inhibition of key enzymes and pathways in microbial and parasitic organisms. The quinoline moiety interferes with DNA synthesis and repair, while the piperidine ring enhances its binding affinity to target proteins. The methanesulfonamide group further increases the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Piperaquine: Another antimalarial compound that features a bisquinoline structure.

    Sulfonamide Derivatives: Various sulfonamide-based drugs used as antibiotics.

Uniqueness

N-[[1-(6-chloroquinolin-4-yl)piperidin-3-yl]methyl]methanesulfonamide is unique due to its combination of a quinoline moiety with a piperidine ring and a methanesulfonamide group. This structural combination enhances its antimicrobial and antimalarial activities while potentially reducing side effects compared to other quinoline-based drugs.

Properties

IUPAC Name

N-[[1-(6-chloroquinolin-4-yl)piperidin-3-yl]methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2S/c1-23(21,22)19-10-12-3-2-8-20(11-12)16-6-7-18-15-5-4-13(17)9-14(15)16/h4-7,9,12,19H,2-3,8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFXHYVYNSRKRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CCCN(C1)C2=C3C=C(C=CC3=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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